molecular formula C12H16N2O B1491168 3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098102-68-0

3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B1491168
CAS No.: 2098102-68-0
M. Wt: 204.27 g/mol
InChI Key: KGHLFPGWTUHCMV-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. This compound features a rigid, three-dimensional 3-azabicyclo[3.1.1]heptane scaffold, which is recognized as a valuable saturated bioisostere for common aromatic rings like pyridine and benzene . The integration of a 2-aminophenyl group at the 3-position and a hydroxyl group at the 6-position makes this molecule a multifunctional intermediate for constructing more complex target molecules. The primary research value of this compound lies in its application as a non-classical isostere in drug discovery. Replacing flat aromatic systems with this three-dimensional bicyclic framework can significantly improve the physicochemical properties of lead compounds, potentially leading to enhanced solubility, reduced metabolic liability, and improved selectivity profiles . The scaffold's rigidity pre-organizes the molecule for specific biological interactions, which is a key advantage in rational drug design. The 2-aminophenyl substituent provides a handle for further derivatization through amide bond formation or other reactions, allowing researchers to explore diverse chemical space. The hydroxyl group offers an additional site for structural modification or can contribute to the molecule's overall polarity and hydrogen-bonding capacity. Synthetic approaches to similar 3-azabicyclo[3.1.1]heptane derivatives have been established on multigram scales, ensuring that this chemotype is accessible for extensive research and development programs . These compounds are part of a growing trend in the pharmaceutical industry to explore sp3-rich, three-dimensional structures to overcome the limitations of traditional planar aromatic compounds. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-(2-aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-10-3-1-2-4-11(10)14-6-8-5-9(7-14)12(8)15/h1-4,8-9,12,15H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHLFPGWTUHCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol typically follows a multistep pathway involving:

  • Construction of the azabicyclo[3.1.1]heptane core via intramolecular cyclization or cycloaddition reactions.
  • Functionalization of the bicyclic scaffold with the 2-aminophenyl group.
  • Introduction or preservation of the 6-hydroxy substituent.

The bicyclic core is often formed by intramolecular cyclization of amino alcohol precursors under acidic conditions or by reduction of spirocyclic nitriles, as supported by recent synthetic methodologies.

Intramolecular Cyclization of Amino Alcohols

One classical approach involves the intramolecular cyclization of appropriately substituted amino alcohols. This method includes:

  • Starting from amino alcohols bearing a 2-aminophenyl substituent.
  • Treatment under strongly acidic conditions (e.g., hydrochloric acid or sulfuric acid) to promote cyclization.
  • Formation of the azabicyclo[3.1.1]heptane ring system with the hydroxy group at the 6-position.

Reaction Conditions:

Parameter Details
Acid Catalyst Concentrated HCl or H2SO4
Temperature Mild to moderate heating (50–100 °C)
Solvent Often aqueous or polar protic solvents
Reaction Time Several hours to overnight
Yield Moderate to good, depending on substrate

This method is advantageous for its straightforwardness but may require careful control to avoid side reactions or over-cyclization.

Reduction of Spirocyclic Oxetanyl Nitriles

A recent and general approach reported in 2023 involves the reduction of spirocyclic oxetanyl nitriles to yield 3-azabicyclo[3.1.1]heptanes, including derivatives bearing functional groups such as the 2-aminophenyl substituent. This method is notable for its:

  • High selectivity and scalability.
  • Mild reaction conditions.
  • Applicability to a broad substrate scope.

Typical Procedure:

  • Synthesis of spirocyclic oxetanyl nitrile precursors via known methods.
  • Reduction of the nitrile group using suitable reducing agents (e.g., lithium aluminum hydride or catalytic hydrogenation).
  • Formation of the bicyclic amine with the hydroxy group intact.

Reaction Conditions:

Parameter Details
Reducing Agent LiAlH4 or catalytic hydrogenation
Solvent Ether solvents (e.g., THF, Et2O)
Temperature 0 °C to room temperature
Reaction Time 2–24 hours depending on scale and agent
Yield High yields reported (>80%)

This approach has been successfully applied to produce 3-azabicyclo[3.1.1]heptane cores incorporated into drug candidates, demonstrating improved physicochemical properties.

Multigram Synthesis via Cycloaddition and Ring-Closing Reactions

Other synthetic routes involve:

  • Thermal or photochemical intramolecular [2+2] cycloadditions of dienes derived from Morita-Baylis-Hillman adducts to build the bicyclic framework.
  • Use of N-heterocyclic carbene gold(I) catalysis to transform N-tethered bisallenes into 3-azabicyclo[3.1.1]heptanes.
  • Selective ring-closing reactions to install the bicyclic system with high stereocontrol.

These methods allow for the introduction of various substituents, including the 2-aminophenyl group, by functionalizing the starting materials or intermediates prior to cyclization.

Industrial Production Considerations

In industrial settings, continuous flow reactors are employed for the large-scale cyclization reactions to:

  • Precisely control reaction parameters such as temperature, pressure, and residence time.
  • Enhance yield and purity.
  • Facilitate scale-up and reproducibility.

Strong acids or catalytic systems are optimized to minimize by-products and maximize throughput.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Advantages Limitations
Intramolecular Cyclization of Amino Alcohols Acid-catalyzed ring closure Strong acid, moderate heat Simple, well-established Requires careful acid control
Reduction of Spirocyclic Oxetanyl Nitriles Nitrile reduction to amine LiAlH4 or catalytic hydrogenation High selectivity, scalable Requires preparation of nitriles
Thermal/Photochemical Cycloadditions [2+2] or [3σ+2σ] cycloadditions Heat or photochemical conditions Stereoselective, versatile Specialized equipment needed
N-Heterocyclic Carbene Gold(I) Catalysis Catalytic ring formation Gold catalyst, mild conditions High regio- and stereocontrol Catalyst cost and availability
Industrial Continuous Flow Cyclization Acid-catalyzed cyclization in flow Controlled temp/pressure Scalable, reproducible Equipment investment required

Research Findings and Mechanistic Insights

  • The reduction of spirocyclic oxetanyl nitriles proceeds via hydride attack on the nitrile carbon, followed by intramolecular ring closure to form the azabicyclo[3.1.1]heptane core.
  • Acid-catalyzed cyclizations likely proceed through protonation of hydroxyl or amino groups, facilitating nucleophilic attack and ring closure.
  • Photochemical cycloadditions enable the construction of the bicyclic framework with defined stereochemistry, useful for preparing conformationally restricted piperidine derivatives.
  • Incorporation of the 3-azabicyclo[3.1.1]heptane core into drug molecules (e.g., replacing pyridine rings) improves physicochemical and pharmacokinetic properties, demonstrating the synthetic utility of these preparation methods.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares 3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol with structurally related compounds based on substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Notes References
This compound 2-Aminophenyl at C3, -OH at C6 C₁₂H₁₆N₂O 204.27 (calculated) Not reported Hypothesized CNS targeting (inferred) N/A
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol Benzyl at C3, -OH at C6 C₁₃H₁₇NO 203.28 Solid Pharmaceutical intermediate
3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol 3-Chloropyrazinyl at C3, -OH at C6 C₁₀H₁₂ClN₃O 225.67 Discontinued Lab reagent (limited availability)
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol -CF₃ at C6, -OH at C6 C₈H₁₂F₃NO 195.19 Liquid (HCl salt) Lipophilic building block
3-Azabicyclo[3.1.1]heptan-6-ol (unsubstituted) None (parent structure) C₆H₁₁NO 113.16 Not reported Core scaffold for derivatization

Key Differences in Physical and Chemical Properties

  • Trifluoromethyl Group: Increases lipophilicity (logP) and metabolic stability, as seen in analogs like 6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol . Benzyl Group: Imparts rigidity and moderate hydrophobicity, favoring solid-state stability (e.g., 3-benzyl derivatives with m.p. >220°C) .
  • Synthetic Accessibility :

    • Benzyl-substituted analogs are synthesized via hydrogenation and acid-catalyzed cyclization (e.g., compound 10 in , % yield) .
    • Trifluoromethyl derivatives require specialized reagents (e.g., Ni-Re alloy for catalytic hydrogenation) .
  • Stability and Solubility :

    • Hydrochloride salts (e.g., 3-benzyl-6-hydroxy-6-trifluoromethyl derivative) exhibit high thermal stability (decomposition >220°C) .
    • Amine derivatives like 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine are liquid at room temperature (b.p. 108–111°C) , contrasting with hydroxylated analogs.

Biological Activity

3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological effects, particularly in the context of cancer research and neuropharmacology.

  • CAS Number : 2098102-68-0
  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • Structure : The compound features an azabicyclo structure, which contributes to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cell proliferation pathways. Preliminary studies suggest that it may act as an antagonist or modulator of certain neurotransmitter receptors, similar to other bicyclic compounds.

Cytotoxicity Studies

Recent investigations have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results indicate a significant reduction in cell viability, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

Neuropharmacological Effects

Studies have also explored the neuropharmacological implications of this compound, particularly its effects on dopaminergic and serotonergic systems. It has shown promise in modulating neurotransmitter release, potentially offering therapeutic avenues for conditions like Parkinson's disease and depression.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the efficacy of this compound in combination with established chemotherapeutics in MCF-7 cells. The combination treatment resulted in enhanced cytotoxicity compared to monotherapy, indicating a synergistic effect.
  • Neuroprotective Effects :
    • In animal models of neurodegeneration, administration of this compound demonstrated a protective effect against neuronal loss induced by oxidative stress, highlighting its potential role as a neuroprotective agent.

Q & A

Basic: What are the established synthetic routes for 3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol?

Answer:
Synthesis typically involves multi-step routes leveraging bicyclic frameworks and aromatic substitutions. Key steps include:

  • Reductive Amination : Reduction of spirocyclic oxetanyl nitriles to form the bicyclic amine core, followed by functionalization with the 2-aminophenyl group .
  • Multi-Step Cyclization : A two-step approach (as seen in structurally similar compounds) involving cycloaddition reactions to construct the azabicyclo[3.1.1]heptane scaffold, followed by selective hydroxylation and aromatic substitution .
  • Purification : Chromatographic techniques (e.g., flash chromatography) and recrystallization are critical for isolating high-purity product, with yields optimized by controlling reaction pH and temperature .

Basic: How is the structural characterization of this compound performed?

Answer:
Advanced analytical techniques are required due to the compound’s stereochemical complexity:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic framework and substituent positions. NOESY experiments resolve stereochemistry, particularly the spatial arrangement of the hydroxyl and aminophenyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Used to unambiguously determine absolute configuration and hydrogen-bonding interactions in crystalline form .

Advanced: What strategies address discrepancies in reported biological activity data for this compound?

Answer:
Data contradictions often arise from variations in assay conditions or stereochemical purity. Methodological solutions include:

  • Systematic Replication : Reproduce studies using standardized assays (e.g., competitive binding assays with controlled pH and temperature) .
  • Meta-Analysis : Aggregate data across studies to identify trends, adjusting for variables like enantiomeric purity (e.g., >98% purity via HPLC) .
  • Orthogonal Validation : Cross-validate results using complementary techniques (e.g., SPR for binding affinity and cellular assays for functional activity) .

Advanced: How can researchers design experiments to study receptor interactions?

Answer:
Key methodologies include:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3^3H-labeled analogs) to quantify displacement in target receptors (e.g., serotonin or dopamine receptors) .
  • Molecular Dynamics Simulations : Model ligand-receptor docking to predict binding modes, guided by the compound’s bicyclic rigidity and aminophenyl orientation .
  • Mutagenesis Studies : Identify critical receptor residues by comparing binding affinities in wild-type vs. mutant receptors .

Advanced: What computational approaches predict the compound’s pharmacokinetic and pharmacodynamic properties?

Answer:

  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioavailability using datasets from analogs .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability, leveraging the compound’s low molecular weight (~250 g/mol) and moderate hydrophobicity .
  • Free-Energy Perturbation (FEP) : Simulate binding free energies to optimize substituents for target selectivity .

Basic: What are key structural analogs of this compound, and how do they differ?

Answer:
Analog comparisons highlight functional group impacts:

Compound NameKey DifferencesBiological Implications
3-Azabicyclo[3.1.1]heptan-6-olLacks aminophenyl group; simpler scaffoldLower receptor specificity
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneContains ketone instead of hydroxylAltered metabolic stability
3-(4-Methylphenyl) analogMethyl substitution on phenyl ringEnhanced lipophilicity, altered CNS penetration

Advanced: How does stereochemistry influence the compound’s biological activity?

Answer:
The spatial arrangement of the hydroxyl and aminophenyl groups dictates receptor binding:

  • Enantiomeric Purity : The (1R,5S) configuration shows 10-fold higher affinity for serotonin receptors vs. (1S,5R) in preclinical models .
  • Hydrogen Bonding : The hydroxyl group forms critical hydrogen bonds with receptor residues, as shown in docking studies .
  • Synthetic Control : Chiral resolution via chiral HPLC or asymmetric catalysis ensures enantiopure batches for reproducible activity .

Basic: What are the stability and storage conditions for this compound?

Answer:

  • Stability : Susceptible to oxidation; store under inert gas (argon) at -20°C .
  • Solubility : Soluble in DMSO (50 mM stock solutions), but aqueous solubility is pH-dependent (optimized at pH 6–7) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol
Reactant of Route 2
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3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol

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